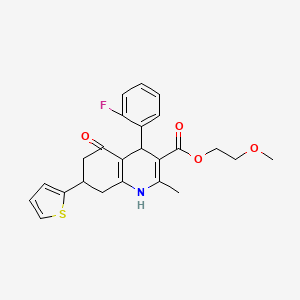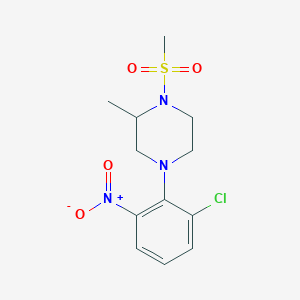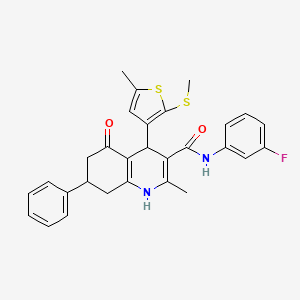![molecular formula C23H28N2OS B11634653 5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11634653.png)
5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with a cyclohexyl and a methyl group, as well as a sulfanyl group attached to a methylprop-2-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclohexyl and Methyl Groups: The cyclohexyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiol-ene reaction, where the thiol group reacts with the methylprop-2-enyl moiety under radical initiation conditions, such as using azobisisobutyronitrile (AIBN) and ultraviolet light.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, leading to the formation of dihydroquinazolinones or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the quinazolinone nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones and thiols.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound and its derivatives can be investigated for their potential as therapeutic agents. The quinazolinone core is a known pharmacophore in various drugs, and modifications to this structure can lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its potential for functionalization and stability.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core can act as a scaffold for binding to active sites, while the cyclohexyl and methyl groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol have the cyclohexyl group but lack the quinazolinone core.
Sulfanyl Derivatives: Compounds such as thiophenol and methylthiol have the sulfanyl group but differ in their overall structure.
Uniqueness
The uniqueness of 5-CYCLOHEXYL-5-METHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE lies in its combination of the quinazolinone core with cyclohexyl, methyl, and sulfanyl groups
Properties
Molecular Formula |
C23H28N2OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-cyclohexyl-5-methyl-2-(2-methylprop-2-enylsulfanyl)-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H28N2OS/c1-15(2)14-27-22-24-20-18-12-8-7-9-16(18)13-23(3,19(20)21(26)25-22)17-10-5-4-6-11-17/h7-9,12,17H,1,4-6,10-11,13-14H2,2-3H3,(H,24,25,26) |
InChI Key |
UXUIPHUVIBEZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634570.png)
![4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11634575.png)

![1,3-Dimethyl-5-({1-[2-(4-methylpiperidin-1-YL)-2-oxoethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11634591.png)
![1,3-Dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11634604.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11634605.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11634612.png)

![ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634614.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634615.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11634619.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11634621.png)
![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11634627.png)
